

# An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Adepren

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## Compound of Interest

Compound Name: Adepren

Cat. No.: B1216064

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## Introduction

Sertraline is a selective serotonin reuptake inhibitor (SSRI) class antidepressant. It is primarily used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. The therapeutic efficacy of sertraline is attributed to its potent and specific inhibition of serotonin (5-HT) reuptake at the presynaptic neuronal membrane, thereby increasing the availability of serotonin in the synaptic cleft.

## Pharmacokinetics

The pharmacokinetic profile of sertraline is characterized by slow absorption, extensive metabolism, and a long elimination half-life, allowing for once-daily dosing.

Sertraline is absorbed slowly but consistently following oral administration. Peak plasma concentrations (C<sub>max</sub>) are typically reached between 4.5 to 8.4 hours (T<sub>max</sub>) after ingestion. The bioavailability of sertraline is estimated to be around 44% in fasting subjects, and

administration with food can increase both the Cmax and the area under the curve (AUC), suggesting that it is best taken with a meal to enhance absorption.

Sertraline is widely distributed throughout the body, with a large apparent volume of distribution (Vd) of approximately 20 L/kg. It is highly protein-bound, with about 98% of the circulating drug bound to plasma proteins, primarily albumin. This extensive protein binding limits the amount of free drug available to exert its pharmacological effects.

Metabolism of sertraline is extensive and occurs primarily in the liver. The main metabolic pathway is N-demethylation to form N-desmethylertraline. This metabolite is substantially less active than the parent compound. Several cytochrome P450 (CYP) isoenzymes are involved in its metabolism, including CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP2D6.

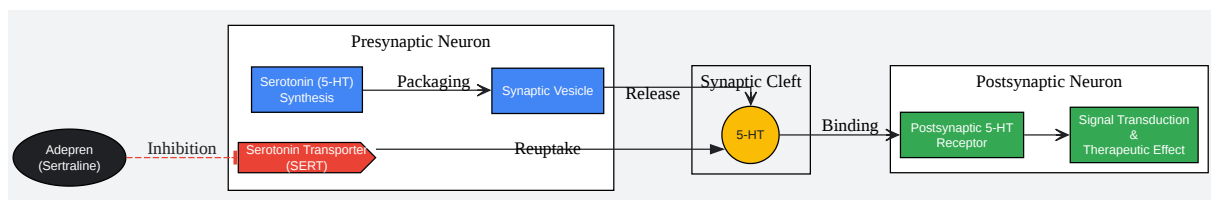
The elimination of sertraline and its metabolites occurs via both renal and fecal routes, with approximately equal amounts recovered in urine and feces. The mean elimination half-life ( $t_{1/2}$ ) of sertraline is approximately 26 hours.

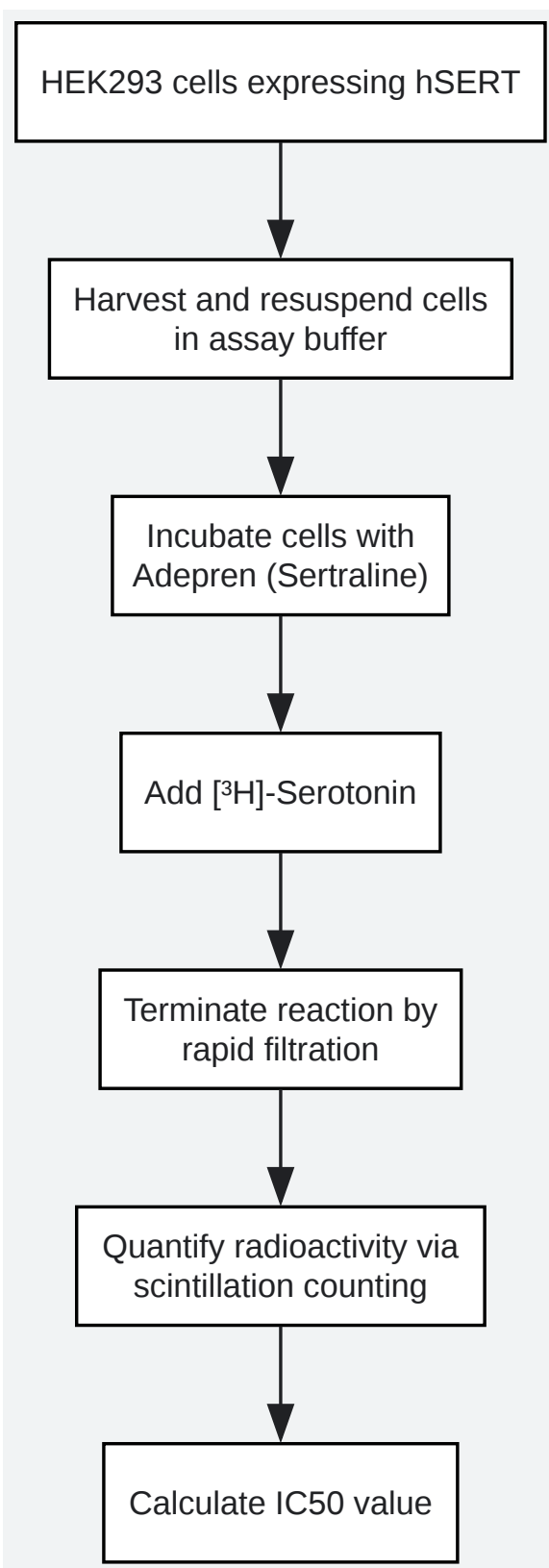
Parameter	Value
Bioavailability	~44% (Fasting)
Tmax	4.5 - 8.4 hours
Cmax (50 mg dose)	20 - 55 ng/mL
Volume of Distribution (Vd)	~20 L/kg
Plasma Protein Binding	~98%
Elimination Half-life ( $t_{1/2}$ )	~26 hours
Primary Metabolite	N-desmethylertraline
Primary Route of Elimination	Renal and Fecal

## Pharmacodynamics

The primary pharmacodynamic effect of sertraline is the potent and selective inhibition of the serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, leading to an increased concentration of serotonin available

to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the basis for its antidepressant and anxiolytic effects. Sertraline has very weak effects on norepinephrine and dopamine transporters.





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